molecular formula C8H13ClF3N B13555754 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B13555754
M. Wt: 215.64 g/mol
InChI Key: DWLXTHAXHMJDQI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-6-azaspiro[34]octane hydrochloride is a compound that features a spirocyclic structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

8-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-12-5-7(6)2-1-3-7;/h6,12H,1-5H2;1H

InChI Key

DWLXTHAXHMJDQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C(F)(F)F.Cl

Origin of Product

United States

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